molecular formula C9H10N2 B8565721 5,6,7,8-Tetrahydroindolizine-8-carbonitrile

5,6,7,8-Tetrahydroindolizine-8-carbonitrile

Cat. No. B8565721
M. Wt: 146.19 g/mol
InChI Key: JYFXBCXXOGXFDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydroindolizine-8-carbonitrile is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,6,7,8-Tetrahydroindolizine-8-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6,7,8-Tetrahydroindolizine-8-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5,6,7,8-Tetrahydroindolizine-8-carbonitrile

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

5,6,7,8-tetrahydroindolizine-8-carbonitrile

InChI

InChI=1S/C9H10N2/c10-7-8-3-1-5-11-6-2-4-9(8)11/h2,4,6,8H,1,3,5H2

InChI Key

JYFXBCXXOGXFDY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CN2C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(3-Iodopropyl)pyrrol-2-acetonitrile (31 g., 0.128 moles) is dissolved in dry dimethylformanide (35 ml.) is added with stirring to a cooled (-5°) suspension of sodium hydride (50%, 7.5 g., 0.156 moles) in dry dimethylformamide (100 ml.), maintained in an atmosphere of dry nitrogen, at a rate such that the reaction temperature is maintained between -5° to +5°. When the addition is completed, stirring at this temperature is continued for 1 hour at which time the starting material is shown to be absent by t.l.c. (silica gel, hexane-ethyl acetate, 1:1). A cold, dilute solution of sodium chloride (150 ml.) is added to the reaction during 15 minutes and the product is extracted into benzene. The extract is washed with dilute sodium chloride solution (3 times), with water (once) and then it is dried over sodium sulfate. The solvent is removed in vacuo leaving an oil (21.1 g.) which is chromatographed on silica gel. The crystalline product (13.6 g., 72%) is eluted with hexane-ethyl acetate (97.5:25 and 95:5). Crystallization from hexane-acetone yields 8-cyano-5,6,7,8-tetrahydropyrrolo[1,2-a]pyridine (XIX, n is 1), m.p. 47°-49°.
Name
1-(3-Iodopropyl)pyrrol-2-acetonitrile
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four

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